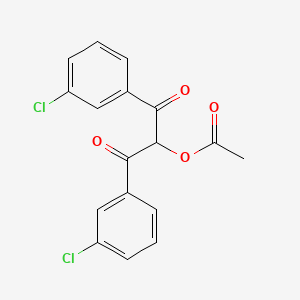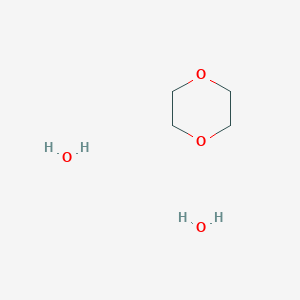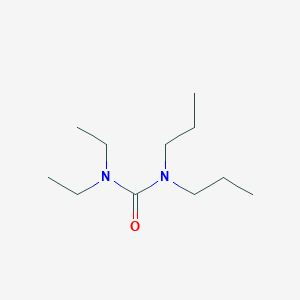
1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate is a chemical compound with significant interest in various scientific fields It is characterized by the presence of two 3-chlorophenyl groups attached to a dioxopropan-2-yl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate typically involves the reaction of 3-chlorobenzoyl chloride with malonic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(2-tolyl)-1-triazene
- 1,3-Bis(4-tolyl)-1-triazene
- 1,3-Bis(4-phenylcarboxylic acid)-1-triazene
- 1,3-Bis(4-phenylsulphonamide)-1-triazene
- 1,3-Dinaphtyl-1-triazene
Uniqueness
1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate is unique due to the presence of two 3-chlorophenyl groups, which impart distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and biological activities .
Propriétés
Numéro CAS |
60615-28-3 |
|---|---|
Formule moléculaire |
C17H12Cl2O4 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
[1,3-bis(3-chlorophenyl)-1,3-dioxopropan-2-yl] acetate |
InChI |
InChI=1S/C17H12Cl2O4/c1-10(20)23-17(15(21)11-4-2-6-13(18)8-11)16(22)12-5-3-7-14(19)9-12/h2-9,17H,1H3 |
Clé InChI |
NLTHHLDQOOVLOP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C(=O)C1=CC(=CC=C1)Cl)C(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14597499.png)

![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)

![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)


![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)
![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)



